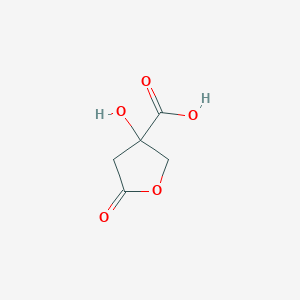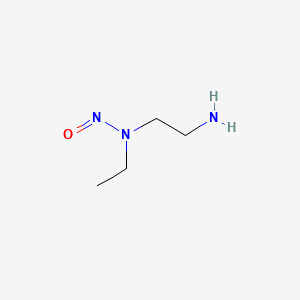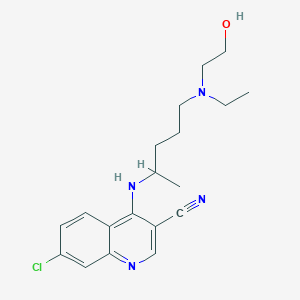
Hydroxychloroquine 3-Carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Hydroxychloroquine 3-Carbonitrile is a derivative of hydroxychloroquine, a well-known antimalarial and disease-modifying antirheumatic drug (DMARD)
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Hydroxychloroquine 3-Carbonitrile typically involves the introduction of a nitrile group into the hydroxychloroquine molecule. This can be achieved through various organic synthesis techniques, including nucleophilic substitution reactions. The reaction conditions often require the use of specific reagents and catalysts to facilitate the formation of the nitrile group.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.
化学反应分析
Types of Reactions
Hydroxychloroquine 3-Carbonitrile undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert the nitrile group to other functional groups, such as amines.
Substitution: Nucleophilic substitution reactions can introduce different substituents into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
科学研究应用
Hydroxychloroquine 3-Carbonitrile has a wide range of scientific research applications, including:
Chemistry: Used as a reference material in analytical chemistry for the development of chromatographic methods.
Biology: Investigated for its potential effects on cellular processes and signaling pathways.
Medicine: Explored for its antiviral and immunomodulatory properties, particularly in the context of diseases like COVID-19.
Industry: Utilized in the development of new pharmaceuticals and therapeutic agents.
作用机制
The mechanism of action of Hydroxychloroquine 3-Carbonitrile involves several molecular targets and pathways:
Lysosomal Activity: The compound interferes with lysosomal function, affecting cellular processes such as autophagy.
Immune Modulation: It modulates the immune response by inhibiting the production of cytokines and other inflammatory mediators.
Antiviral Effects: The compound can block viral entry and replication by interfering with endocytic pathways and receptor binding.
相似化合物的比较
Hydroxychloroquine 3-Carbonitrile can be compared with other similar compounds, such as:
Hydroxychloroquine: While both compounds share a similar core structure, the presence of the nitrile group in this compound may confer different chemical and biological properties.
Chloroquine: Another antimalarial drug with a similar mechanism of action but different chemical structure.
Aminonitriles: Compounds with similar nitrile groups but different core structures, used in various chemical and pharmaceutical applications.
This compound stands out due to its unique combination of properties, making it a valuable compound for research and potential therapeutic applications.
属性
分子式 |
C19H25ClN4O |
|---|---|
分子量 |
360.9 g/mol |
IUPAC 名称 |
7-chloro-4-[5-[ethyl(2-hydroxyethyl)amino]pentan-2-ylamino]quinoline-3-carbonitrile |
InChI |
InChI=1S/C19H25ClN4O/c1-3-24(9-10-25)8-4-5-14(2)23-19-15(12-21)13-22-18-11-16(20)6-7-17(18)19/h6-7,11,13-14,25H,3-5,8-10H2,1-2H3,(H,22,23) |
InChI 键 |
NWEDUQNVRRUJKY-UHFFFAOYSA-N |
规范 SMILES |
CCN(CCCC(C)NC1=C2C=CC(=CC2=NC=C1C#N)Cl)CCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



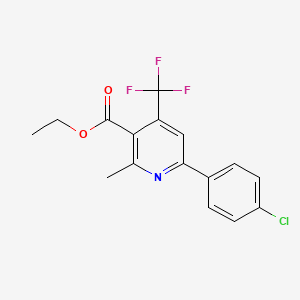
![1-[(2R,3S,4S,5R)-3,4-bis(phenylmethoxy)-5-(phenylmethoxymethyl)thiolan-2-yl]pyrimidine-2,4-dione](/img/structure/B13428872.png)
![7-Fluorobenzo[b]thiophene-6-carbaldehyde](/img/structure/B13428879.png)
![[(3S,8S,9S,10R,13S,14S,17S)-17-formyl-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B13428886.png)

![1-[(Piperidin-1-yl)methyl]cyclopentan-1-ol](/img/structure/B13428890.png)
![1-isobutyl-1H-imidazo[1,2-b]pyrazole-6-carboxylic acid](/img/structure/B13428898.png)
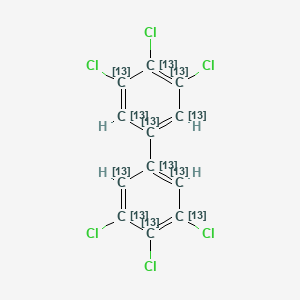
![4-Bromo-1H-pyrrolo[2,3-D]pyridazine](/img/structure/B13428916.png)
![N-[9-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-prop-2-ynoxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-(4-propan-2-ylphenoxy)acetamide](/img/structure/B13428921.png)
